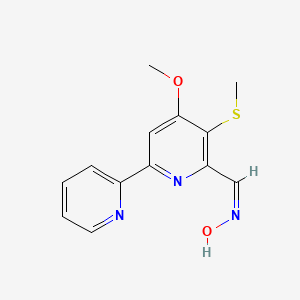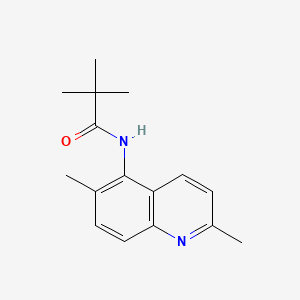
Collismycin B
描述
Collismycin B is a natural product belonging to the class of 2,2’-bipyridine antibiotics. It is structurally characterized by a sulfur-containing group, which distinguishes it from other related compounds such as caerulomycins. This compound is known for its potent biological activities, including antibacterial, antifungal, and neuroprotective properties .
准备方法
Collismycin B is typically produced by the bacterium Streptomyces roseosporus. The biosynthesis involves a complex assembly line of nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). These enzymes facilitate the formation of the 2,2’-bipyridine core through a series of modular biosynthetic processes . Industrial production methods often involve the fermentation of Streptomyces cultures under controlled conditions to optimize yield and purity .
化学反应分析
Collismycin B undergoes various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group present in some analogs can be reduced to an amine.
Substitution: The bipyridine core can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atoms
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted bipyridines .
科学研究应用
Collismycin B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the biosynthesis of 2,2’-bipyridine natural products and their synthetic analogs
Medicine: this compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antibiotics. .
Industry: The compound’s metal-chelating properties are exploited in various industrial applications, including catalysis and material science
作用机制
Collismycin B exerts its effects primarily through its ability to chelate metal ions. This chelation disrupts essential metal-dependent processes in target organisms, leading to their inhibition or death. The compound’s sulfur-containing group plays a crucial role in its binding affinity and specificity for metal ions . Additionally, this compound can interfere with the biosynthesis of bacterial cell walls and inhibit key enzymes involved in cellular metabolism .
相似化合物的比较
Collismycin B is structurally and functionally similar to caerulomycins, another class of 2,2’-bipyridine antibiotics. Both compounds share the 2,2’-bipyridine core but differ in their substitution patterns. This compound contains a sulfur-containing group, whereas caerulomycins do not . This difference imparts unique biological activities to this compound, such as enhanced neuroprotective properties and distinct antibacterial spectra .
Similar compounds include:
Caerulomycin A: Lacks the sulfur-containing group found in this compound.
Caerulomycin B: Another analog with different substitution patterns on the bipyridine core
属性
IUPAC Name |
(NZ)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGMIPUYCWIEAW-NVNXTCNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=C1SC)/C=N\O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158792-25-7 | |
| Record name | Collismycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-5-[(4-phenylmethoxybenzoyl)amino]benzoic acid](/img/new.no-structure.jpg)
![N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B1176473.png)
![N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanamide](/img/structure/B1176474.png)



